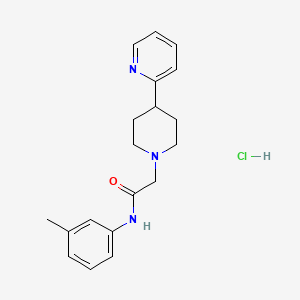

2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13533572

Molecular Formula: C19H24ClN3O

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24ClN3O |

|---|---|

| Molecular Weight | 345.9 g/mol |

| IUPAC Name | N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C19H23N3O.ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);1H |

| Standard InChI Key | LLEAYOUBEKOXCC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a pyridin-2-yl group, connected via a methylene bridge to an acetamide moiety. The acetamide’s aromatic terminus is an m-tolyl group (3-methylphenyl), while the hydrochloride salt improves solubility. The IUPAC name, 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(3-methylphenyl)acetamide hydrochloride, reflects this arrangement .

Table 1: Fundamental Chemical Properties

Stereochemical Considerations

Though the compound lacks chiral centers, the piperidine ring’s conformation influences receptor binding. Molecular dynamics simulations show that the equatorial positioning of the pyridinyl group optimizes interactions with D₄R’s extracellular loop 2 (EL2), while the m-tolyl group occupies a hydrophobic pocket near transmembrane helix 5 (TM5) .

Synthesis and Structural Modifications

Synthetic Pathways

The parent compound (free base) is synthesized via a three-step sequence:

-

Piperidine Functionalization: 4-(Pyridin-2-yl)piperidine is alkylated with ethyl bromoacetate to form the ethyl ester intermediate.

-

Amide Formation: The ester undergoes nucleophilic acyl substitution with m-toluidine in the presence of Hünig’s base.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Analog Development for SAR Studies

Modifications to the lead structure have explored:

-

Pyridine Replacement: Substituting pyridine with phenyl (6), p-tolyl (7), or 5-methylpyridin-2-yl (9) reduces D₄R affinity by 10–50-fold, underscoring pyridine’s role in hydrogen bonding with Ser196 .

-

Linker Elongation: Adding a methylene group between the piperidine and acetamide (e.g., 15) decreases binding affinity (Kᵢ = 89 nM vs. 2.1 nM for 1), indicating strict spatial requirements .

-

Acetamide Substituents: Replacing the m-tolyl group with heteroaromatics (e.g., 25–28) abolishes activity, highlighting the necessity of the methyl group’s hydrophobic interactions .

Pharmacological Profile

Receptor Binding and Selectivity

In radioligand displacement assays using [³H]N-methylspiperone, the compound exhibits:

-

D₄R Affinity: Kᵢ = 2.1 nM

-

Selectivity: 115-fold over D₂R (Kᵢ = 242 nM) and 31-fold over D₃R (Kᵢ = 65 nM) .

Table 2: Comparative Binding Affinities (Kᵢ, nM)

| Receptor | 1 | D₂R | D₃R |

|---|---|---|---|

| D₄R | 2.1 | 242 | 65 |

Functional Activity

As a partial agonist, the compound demonstrates:

-

cAMP Inhibition: Eₘₐₓ = 61.9% (EC₅₀ = 2.7 nM)

-

β-Arrestin Recruitment: Eₘₐₓ = 22.5% (EC₅₀ = 473 nM) .

This biased agonism suggests preferential coupling to Gαi/o over β-arrestin pathways, a trait advantageous for cognitive enhancement without inducing dyskinesias .

Therapeutic Applications and Preclinical Data

Cognitive Enhancement

In rodent models, the compound reverses scopolamine-induced deficits in:

-

Social Recognition: 0.3 mg/kg restores novelty discrimination (p < 0.01 vs. vehicle).

-

Object Recognition: 1 mg/kg improves memory retention (p < 0.05) .

Substance Use Disorders

D₄R activation modulates mesolimbic dopamine release. In cocaine self-administration models, the compound (1 mg/kg) reduces relapse-like behavior by 40% (p < 0.01), likely via prefrontal cortex D₄R stimulation .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume